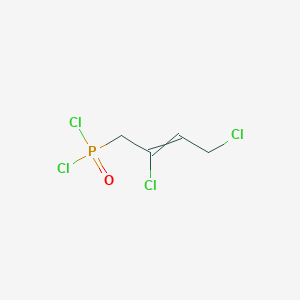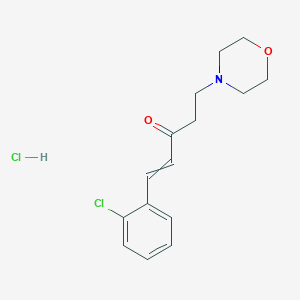
1-(2-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a chlorophenyl group, a morpholine ring, and a pentenone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-chlorophenylmagnesium bromide with cyclohexanone to form a cyclohexene intermediate. This intermediate is then oxidized using potassium permanganate to yield a hydroxy ketone. The hydroxy ketone undergoes imination with methylamine, followed by a rearrangement at elevated temperatures to produce the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of commercially available and safe materials, along with high reaction yields, is crucial for efficient production. The process may also include purification steps such as recrystallization and chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(2-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 2-(2-Chlorophenyl)-1-iodooctane
- 1-Chloro-4-ethylcyclohexane
- 2-Bromobutane
Comparison: Compared to these similar compounds, 1-(2-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and pentenone moiety provide additional sites for chemical modification, enhancing its versatility in research and industrial applications .
Properties
CAS No. |
35566-43-9 |
|---|---|
Molecular Formula |
C15H19Cl2NO2 |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride |
InChI |
InChI=1S/C15H18ClNO2.ClH/c16-15-4-2-1-3-13(15)5-6-14(18)7-8-17-9-11-19-12-10-17;/h1-6H,7-12H2;1H |
InChI Key |
WCQXFYMZHMCDET-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)C=CC2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)
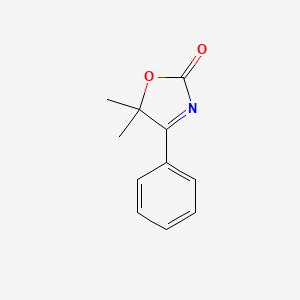
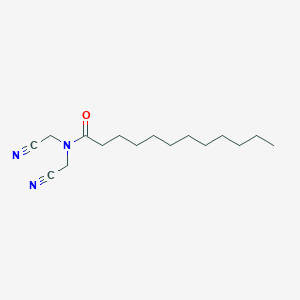

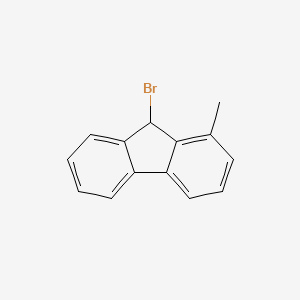
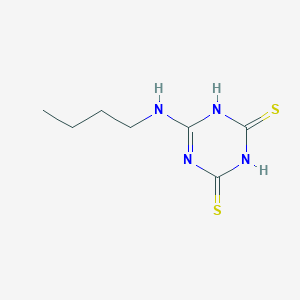


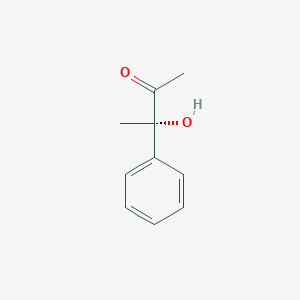
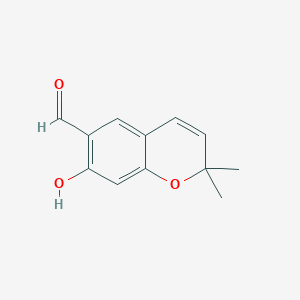
propanedioate](/img/structure/B14673634.png)
